molecular formula C11H13Cl2NO B15275325 N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B15275325
M. Wt: 246.13 g/mol
InChI Key: UPJRVMWUYDHDAL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-dichloroaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding oxo derivative, while reduction could produce a more saturated amine derivative.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Biological Activity

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) related to this compound.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Inhibition of Tumor Cell Growth : Compounds derived from similar structures have shown inhibitory effects on tumor cell lines. For example, derivatives of methotrexate (MTX) demonstrated growth inhibition in various cancer cell lines through metabolic conversion to active polyglutamate forms .
  • Mechanism of Action : The mechanism often involves interference with metabolic pathways critical for cancer cell survival. The ability of these compounds to inhibit dihydrofolate reductase (DHFR) was noted but was not the primary action pathway in intact cells .
CompoundIC50 (µM)Target
MTX analogsVariesTumor cells
This compoundTBDTBD

Neuropharmacological Effects

Emerging studies suggest that this compound may have neuropharmacological properties:

  • GABA Transport Inhibition : Similar functionalized amino acids have been synthesized as inhibitors of GABA transporters, which play a crucial role in neurotransmission and could be relevant for treating neuropathic pain .
  • Antinociceptive Properties : In vivo studies have shown that compounds with structural similarities exhibit antinociceptive effects in rodent models of neuropathic pain, indicating potential for pain management applications .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of a structurally related compound on colorectal carcinoma xenografts in mice. The results indicated significant tumor growth reduction, suggesting that similar compounds could be effective in clinical settings .
  • Neuropathic Pain Models : Another study focused on the antinociceptive effects of functionalized amino acids in chemotherapy-induced neuropathic pain models. The findings highlighted that specific structural modifications enhanced efficacy without inducing motor deficits .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Dichlorophenyl Moiety : The presence of the dichlorophenyl group is critical for enhancing binding affinity to target proteins involved in tumor growth and neuronal signaling.
  • Oxolane Ring : Modifications to the oxolane ring can affect the compound's pharmacokinetics and overall biological activity.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H13Cl2NO/c1-7-11(2-3-15-7)14-10-5-8(12)4-9(13)6-10/h4-7,11,14H,2-3H2,1H3

InChI Key

UPJRVMWUYDHDAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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